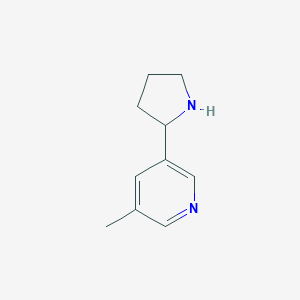

3-Methyl-5-(pyrrolidin-2-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-5-pyrrolidin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-8-5-9(7-11-6-8)10-3-2-4-12-10/h5-7,10,12H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFRZRRVJWMLMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00508854 | |

| Record name | 3-Methyl-5-(pyrrolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126741-11-5 | |

| Record name | 3-Methyl-5-(pyrrolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-5-(pyrrolidin-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methyl 5 Pyrrolidin 2 Yl Pyridine and Its Precursors

Established Synthetic Pathways to the Pyridine-Pyrrolidine Scaffold

The construction of the 3-Methyl-5-(pyrrolidin-2-yl)pyridine framework can be achieved through several established routes that assemble the two heterocyclic rings. These methods often involve either the pre-formation of one ring followed by the construction of the second, or the coupling of two pre-existing heterocyclic precursors.

Cyclization Reactions for Ring Formation

Cyclization reactions represent a fundamental approach to forming the pyridine (B92270) or pyrrolidine (B122466) rings. For the pyridine moiety, cyclocondensation reactions are a common strategy. These reactions typically involve the condensation of aldehydes or ketones with ammonia (B1221849) or an ammonia equivalent to build the pyridine ring. youtube.com For instance, a general approach could involve the reaction of a 1,5-dicarbonyl compound with ammonia to yield a dihydropyridine, which is subsequently oxidized to the aromatic pyridine.

The pyrrolidine ring is often formed through intramolecular cyclization. One such method involves the ring contraction of pyridines themselves. A photo-promoted ring contraction of pyridines with silylborane can afford pyrrolidine derivatives. osaka-u.ac.jpnih.govresearchgate.net This method represents a skeletal editing approach to convert an abundant six-membered heterocycle into a valuable five-membered one.

Another powerful technique for pyrrolidine ring construction is the [3+2] dipolar cycloaddition of azomethine ylides with alkenes. This method allows for the direct formation of the five-membered ring with a high degree of stereocontrol. acs.org

Reductive Amination Strategies for Pyrrolidine Moiety

Reductive amination is a key strategy for the formation of the pyrrolidine ring, particularly when starting from a precursor that already contains the pyridine moiety. This can involve the reaction of a suitable dicarbonyl compound with an amine, followed by reduction.

A more direct approach involves the N-methylation of a pre-formed 5-(pyrrolidin-2-yl)pyridine derivative. For instance, the synthesis of 3-Bromo-5-(1-methylpyrrolidin-2-yl)pyridine, a closely related analog, is achieved by treating 5-bromo-3-(2-pyrrolidinyl)pyridine with formaldehyde (B43269) in the presence of a reducing agent like sodium cyanoborohydride. This reaction proceeds with high yield and is a common method for introducing the N-methyl group onto the pyrrolidine ring.

Multi-step Synthetic Sequences from Aromatic Precursors

The synthesis of this compound and its analogs is often accomplished through multi-step sequences starting from readily available aromatic precursors. A notable example is the synthesis of 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine, which starts from 6-methylnicotinate (B8608588). nih.gov This process involves the reaction of the nicotinic acid ester with an alkenyl pyrrolidone, followed by cyclization, reduction, and N-methylation.

Another general strategy involves the synthesis of 3,5-disubstituted pyridines from simpler precursors. For example, 3,5-diacetylpyridine (B1650777) can be reacted with various reagents to introduce different functional groups, which can then be further elaborated to form the desired pyrrolidine ring. africaresearchconnects.comnih.gov The synthesis of conformationally restricted nicotine (B1678760) analogs also provides insights into constructing complex pyridine-pyrrolidine systems, often involving multiple steps of functional group manipulation and ring formation. nih.gov A process for preparing (R,S)-nicotine, which shares the 3-(pyrrolidin-2-yl)pyridine core, involves the condensation of 1-(but-1-enyl)pyrrolidin-2-one with a nicotinic acid ester to form myosmine, which is then reduced and N-methylated. google.com

Regioselective Synthesis and Isomeric Control

Achieving the correct regiochemistry, specifically the 3,5-disubstitution pattern on the pyridine ring and the 2-substitution on the pyrrolidine ring, is a critical challenge in the synthesis of this compound.

The synthesis of specifically substituted pyridines often relies on the choice of starting materials and the reaction conditions. For example, in the synthesis of 3,5-disubstituted pyridines, starting with a pre-functionalized precursor like 3,5-diacetylpyridine allows for the selective modification at these positions. africaresearchconnects.comnih.gov

The formation of the pyrrolidine ring at the 5-position of the pyridine can be directed by using a pyridine derivative that is already functionalized at this position, for example, with a group that can be converted into the pyrrolidine ring.

Optimization of Reaction Conditions and Yield Enhancement

The efficiency of the synthesis of this compound and its precursors can be significantly improved by optimizing reaction conditions. This includes the choice of solvents, temperature, catalysts, and reaction times.

In a patented synthesis of 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine, the initial reaction between 6-methylnicotinate and alkenyl pyrrolidone is carried out at a reflux temperature of 110°C for 8 hours in toluene (B28343) under a nitrogen atmosphere to achieve a good yield of the intermediate salt. nih.gov The subsequent hydrolysis and decarboxylation step is performed in concentrated hydrochloric acid at 88°C for an extended period of 44 hours. The final reduction and methylation steps also have specified conditions to maximize the yield of the final product. For instance, the use of a combination of reducing agents like sodium dithionite (B78146) and lithium triethylborohydride has been shown to improve the yield of the pyrrolidine ring formation. nih.gov

The table below summarizes the optimization of the final methylation step in a related synthesis.

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Formaldehyde, Sodium Cyanoborohydride | Acetonitrile | 0 to RT | 16.5 | 95 |

| Methylating agent | Alcohol | 50-70 | 5-10 | - |

Data for the first row is from the synthesis of 3-Bromo-5-(1-methylpyrrolidin-2-yl)pyridine. Data for the second row is from a patented synthesis of 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine, where specific yield was not provided in the abstract.

Enantioselective Synthesis and Chiral Resolution Techniques

The pyrrolidine ring in this compound contains a stereocenter at the C2 position, meaning the compound can exist as two enantiomers, (R) and (S). As the biological activity of chiral molecules can differ significantly between enantiomers, controlling the stereochemistry is of paramount importance.

Enantioselective Synthesis:

One of the most powerful methods for the enantioselective synthesis of substituted pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. osaka-u.ac.jp The use of chiral catalysts, either metal-based or organocatalysts, can direct the reaction to produce one enantiomer in excess.

Another approach involves the asymmetric synthesis of a chiral pyrrolidine precursor which is then coupled to the pyridine ring. For example, a highly efficient and stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for a pharmaceutical agent, has been developed. researchgate.net This multi-step synthesis utilizes a catalytic asymmetric hydrogenation with a chiral ruthenium complex to establish the stereochemistry. researchgate.net While not directly for the target compound, this demonstrates a viable strategy for obtaining enantiopure pyrrolidine building blocks.

Rhodium-catalyzed asymmetric reductive Heck reactions have also been employed to create enantioenriched 3-substituted tetrahydropyridines from dihydropyridines and boronic acids, which can then be further reduced to chiral piperidines. africaresearchconnects.comnih.govnih.gov This methodology could potentially be adapted for the synthesis of chiral pyrrolidine-substituted pyridines.

Chiral Resolution:

When an enantioselective synthesis is not employed, the resulting racemic mixture of enantiomers must be separated through chiral resolution. A common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral acid. These diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization.

Another widely used technique is chiral chromatography. High-performance liquid chromatography (HPLC) using a chiral stationary phase can effectively separate enantiomers. For example, the resolution of a racemic 5-acyl-6-phenyl-2,4-substituted-3(2H)-pyridazinone was successfully achieved using chiral chromatography on Chiralcel OD-R, OD-H, and Chiralpak AD columns. acs.org Similarly, a practical synthesis of an enantiomerically pure trans-4,5-disubstituted 2-pyrrolidinone (B116388) was achieved via enzymatic resolution followed by separation. acs.org

The table below lists some chiral resolving agents and techniques that have been used for similar heterocyclic compounds.

| Compound Type | Resolution Method | Chiral Agent/Column | Reference |

| 5-acyl-6-phenyl-3(2H)-pyridazinone | Chiral Chromatography | Chiralcel OD-R, OD-H, Chiralpak AD | acs.org |

| trans-4,5-disubstituted 2-pyrrolidinone | Enzymatic Resolution | Lipase | acs.org |

| Pyrimidinyl cyclopropane (B1198618) carboxylic acid | Diastereomeric Salt Crystallization | (S)-1-(1-naphthyl)ethylamine | nih.gov |

Advanced Spectroscopic and Structural Characterization of 3 Methyl 5 Pyrrolidin 2 Yl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 3-Methyl-5-(pyrrolidin-2-yl)pyridine, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons on the pyridine (B92270) and pyrrolidine (B122466) rings, as well as the methyl group.

The pyridine ring protons are anticipated to appear in the aromatic region (typically δ 7.0-8.5 ppm). The substitution pattern will influence their specific chemical shifts and coupling patterns. The proton at the C2 position of the pyridine ring is expected to be the most downfield, influenced by the electronegativity of the nitrogen atom. The protons at C4 and C6 will also resonate in this region, with their shifts and multiplicities determined by coupling to each other and to the methyl group at C3.

The protons of the pyrrolidine ring will appear in the aliphatic region of the spectrum. The proton on the chiral carbon (C2') attached to the pyridine ring is expected to be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The remaining methylene protons of the pyrrolidine ring will likely appear as complex multiplets. The N-H proton of the pyrrolidine ring will present as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration.

The methyl group attached to the pyridine ring at C3 will produce a characteristic singlet in the upfield region of the spectrum (typically around δ 2.3 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 (Pyridine) | ~8.4 | d |

| H-4 (Pyridine) | ~7.5 | s |

| H-6 (Pyridine) | ~8.3 | d |

| H-2' (Pyrrolidine) | ~3.5 | m |

| H-3' (Pyrrolidine) | ~1.8-2.0 | m |

| H-4' (Pyrrolidine) | ~1.6-1.8 | m |

| H-5' (Pyrrolidine) | ~2.9-3.1 | m |

| NH (Pyrrolidine) | Variable | br s |

| CH₃ (Pyridine) | ~2.3 | s |

Note: These are predicted values based on known data for similar structures and may vary from experimental results.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. The spectrum for this compound would show distinct signals for each unique carbon atom.

The pyridine ring carbons are expected in the downfield region (δ 120-150 ppm). The carbons directly bonded to the nitrogen atom (C2 and C6) will be the most deshielded. The presence of the methyl group at C3 will also influence the chemical shift of the surrounding carbons.

The pyrrolidine ring carbons will resonate in the aliphatic region (δ 25-70 ppm). The chiral carbon C2' will be in the more downfield portion of this region due to its attachment to the aromatic pyridine ring. The other pyrrolidine carbons (C3', C4', and C5') will appear at higher fields.

The methyl carbon attached to the pyridine ring will give a signal in the upfield region of the spectrum (typically around δ 18-25 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | ~149 |

| C-3 (Pyridine) | ~135 |

| C-4 (Pyridine) | ~138 |

| C-5 (Pyridine) | ~134 |

| C-6 (Pyridine) | ~147 |

| C-2' (Pyrrolidine) | ~62 |

| C-3' (Pyrrolidine) | ~35 |

| C-4' (Pyrrolidine) | ~25 |

| C-5' (Pyrrolidine) | ~46 |

| CH₃ (Pyridine) | ~18 |

Note: These are predicted values based on known data for similar structures and may vary from experimental results.

Advanced Two-Dimensional NMR Techniques

To definitively assign the proton and carbon signals and to elucidate the complete molecular structure, advanced two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity within the pyridine and pyrrolidine rings. For instance, correlations would be expected between the vicinal protons on the pyridine ring and among the protons of the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting the different fragments of the molecule, for example, showing the correlation between the C2' proton of the pyrrolidine ring and the C5 carbon of the pyridine ring, confirming their connectivity. It would also confirm the position of the methyl group on the pyridine ring.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, a suitable GC method would involve a capillary column with a non-polar or medium-polarity stationary phase.

The mass spectrum obtained from GC-MS would show the molecular ion peak (M⁺), confirming the molecular weight of the compound. For this compound (C₁₀H₁₄N₂), the expected molecular weight is approximately 162.23 g/mol .

The fragmentation pattern provides valuable structural information. For comparison, the mass spectrum of the related compound nornicotine (B190312) (which lacks the methyl group) shows a characteristic fragmentation pattern. A major fragmentation pathway involves the cleavage of the C2'-C3' bond of the pyrrolidine ring, leading to the formation of a stable pyridinylmethyl radical and a pyrrolidinium (B1226570) cation. A prominent peak is often observed at m/z 84, corresponding to the protonated pyrrolidine fragment, and another at m/z 133, resulting from the loss of an ethyl group from the pyrrolidine ring.

For this compound, a similar fragmentation pattern is expected, with the molecular ion at m/z 162. The key fragments would be shifted by 14 mass units (the mass of a CH₂ group) compared to nornicotine. Therefore, a significant fragment corresponding to the methyl-substituted pyridine moiety would be anticipated.

Table 3: Predicted Key Mass Fragments for this compound in GC-MS

| m/z | Predicted Fragment |

| 162 | [M]⁺ (Molecular Ion) |

| 147 | [M - CH₃]⁺ |

| 133 | [M - C₂H₅]⁺ |

| 94 | [Methyl-pyridinyl-CH₂]⁺ |

| 84 | [Pyrrolidinium cation + H]⁺ |

Note: These are predicted fragments based on known fragmentation patterns of similar molecules.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful analytical technique that is particularly useful for the analysis of polar and thermally labile compounds. nih.gov For this compound, a reversed-phase LC method using a C18 column with a mobile phase consisting of a mixture of water, acetonitrile, and a small amount of an acid (like formic acid) would be suitable for its separation and analysis.

The mass spectrometric detection, typically using an electrospray ionization (ESI) source in positive ion mode, would show the protonated molecule [M+H]⁺ at m/z 163. Tandem mass spectrometry (MS/MS) experiments on this precursor ion would provide further structural confirmation through the analysis of its fragmentation. The fragmentation pattern in LC-MS/MS would be expected to be similar to that observed in GC-MS, with the advantage of being able to analyze the compound without derivatization.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS provides the exact mass of the molecular ion, which confirms its atomic constituents.

Detailed Research Findings:

For comparative purposes, the isomer 2-Methyl-5-(pyrrolidin-2-yl)pyridine (also known as 6-Methyl-nornicotine) has a reported exact mass of 162.1157 g/mol . researchgate.net Another related compound, 3-(1-Methylpyrrolidin-2-yl)pyridine (nicotine), has a calculated exact mass of 162.115698455 Da. nih.gov It is anticipated that the HRMS data for this compound would yield a value consistent with these isomers, confirming its elemental composition.

Interactive Data Table: HRMS Data of this compound and Related Isomers

| Compound Name | Molecular Formula | Theoretical Exact Mass (Da) | Experimental Data Source |

| This compound | C₁₀H₁₄N₂ | 162.1157 | Data not available |

| 2-Methyl-5-(pyrrolidin-2-yl)pyridine | C₁₀H₁₄N₂ | 162.1157 | researchgate.net |

| 3-(1-Methylpyrrolidin-2-yl)pyridine | C₁₀H₁₄N₂ | 162.1157 | nih.gov |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Detailed Research Findings:

Specific experimental Infrared (IR) and Raman spectra for this compound are not available in the reviewed scientific literature. However, based on its structure, the characteristic vibrational frequencies can be predicted.

Pyridine Ring Vibrations: The IR spectrum is expected to show characteristic C-H stretching vibrations for the aromatic pyridine ring typically above 3000 cm⁻¹. C=C and C=N stretching vibrations within the pyridine ring would appear in the 1600-1400 cm⁻¹ region.

Pyrrolidine Ring Vibrations: The pyrrolidine ring would exhibit C-H stretching vibrations from its CH₂ groups in the 2950-2850 cm⁻¹ range. The N-H stretching vibration of the secondary amine in the pyrrolidine ring is expected as a moderate band in the 3500-3300 cm⁻¹ region.

Methyl Group Vibrations: The methyl group attached to the pyridine ring would have characteristic symmetric and asymmetric C-H stretching and bending vibrations.

For comparison, the NIST database contains an IR spectrum for the related compound 3-(1-Methylpyrrolidin-2-yl)pyridine (nicotine), which shows characteristic absorptions for the pyridine and N-methylpyrrolidine rings. nist.govnist.gov Similarly, studies on other related structures, such as 1-(5-methyl- nist.govnih.govchemicalbook.comthiadiazol-2-yl)-pyrolidin-2-ol, have utilized FT-IR and FT-Raman spectroscopy to analyze their vibrational modes. nih.gov

Interactive Data Table: Predicted IR and Raman Active Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H (Pyrrolidine) | Stretching | 3500-3300 | IR |

| C-H (Pyridine) | Stretching | >3000 | IR, Raman |

| C-H (Pyrrolidine) | Stretching | 2950-2850 | IR, Raman |

| C=C, C=N (Pyridine) | Stretching | 1600-1400 | IR, Raman |

| C-N (Pyrrolidine/Pyridine) | Stretching | 1350-1000 | IR |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and conformational details of the molecule.

Detailed Research Findings:

There are no published X-ray crystallographic structures for this compound in the Cambridge Structural Database or other surveyed resources. The compound is described as an oil, which would preclude analysis by single-crystal X-ray diffraction unless a suitable crystalline salt could be prepared. chemicalbook.com

For related molecules, crystal structures have been determined, providing insight into the expected solid-state conformations. For instance, the crystal structure of 3-((5-methylpyridin-2-yl) amino)-1-phenylpropan-1-one has been reported, detailing the geometry of the methyl-substituted pyridine ring. researchgate.net Additionally, extensive crystallographic work has been performed on various derivatives of pyrazolo[3,4-b]pyridine, which also contain a substituted pyridine ring system. These studies confirm the expected bond lengths and angles for such heterocyclic systems.

Should a crystalline form of this compound be obtained, X-ray diffraction analysis would be expected to provide precise data on the following parameters:

The dihedral angle between the pyridine and pyrrolidine rings.

The conformation of the five-membered pyrrolidine ring (e.g., envelope or twist conformation).

Intermolecular interactions in the solid state, such as hydrogen bonding involving the pyrrolidine N-H group.

Interactive Data Table: Predicted and Comparative Crystallographic Parameters

| Parameter | Expected Value/Observation | Comparative Compound Example | Reference |

| Crystal System | Not available | Monoclinic, P2₁/c | 3-((5-methylpyridin-2-yl) amino)-1-phenylpropan-1-one |

| C-C Bond Lengths (Pyridine) | ~1.38-1.40 Å | Data from related structures | researchgate.net |

| C-N Bond Lengths (Pyridine) | ~1.33-1.35 Å | Data from related structures | researchgate.net |

| C-N Bond Lengths (Pyrrolidine) | ~1.46-1.48 Å | General values for pyrrolidines | N/A |

| Hydrogen Bonding | Expected via N-H of pyrrolidine | N/A | N/A |

Chemical Transformations and Derivatization Strategies for 3 Methyl 5 Pyrrolidin 2 Yl Pyridine

Modifications of the Pyrrolidine (B122466) Moiety

The pyrrolidine ring of 3-methyl-5-(pyrrolidin-2-yl)pyridine provides a versatile handle for introducing structural diversity. Key modifications include N-alkylation and quaternization, as well as stereochemical diversification.

N-Alkylation and Quaternization Reactions

The secondary amine of the pyrrolidine ring is readily amenable to N-alkylation. This reaction is a fundamental transformation for introducing a wide range of substituents, thereby modulating the compound's physicochemical properties such as lipophilicity and basicity. A common method for N-alkylation involves reductive amination. For instance, the reaction of a related compound, 5-bromo-3-(2-pyrrolidinyl)pyridine, with an aqueous solution of formaldehyde (B43269) in the presence of a reducing agent like sodium cyanoborohydride, yields the corresponding N-methylated product, 5-bromo-3-(1-methyl-2-pyrrolidinyl)pyridine. chemicalbook.com This straightforward approach can be adapted using various aldehydes and ketones to install diverse alkyl groups.

Quaternization of the pyrrolidine nitrogen introduces a permanent positive charge, a strategy often employed in the design of ionic liquids or probes for biological systems. This is typically achieved by treating the N-alkylated pyrrolidine derivative with an alkyl halide.

| Reactant | Reagent(s) | Product | Reaction Type |

| 5-bromo-3-(2-pyrrolidinyl)pyridine | Formaldehyde, Sodium cyanoborohydride | 5-bromo-3-(1-methyl-2-pyrrolidinyl)pyridine | N-Alkylation (Reductive Amination) |

| N-Alkyl-3-methyl-5-(pyrrolidin-2-yl)pyridine | Alkyl halide (e.g., CH3I) | N,N-Dialkyl-3-methyl-5-(pyrrolidin-2-yl)pyridinium halide | Quaternization |

Stereochemical Diversification and Functionalization

The stereochemistry of the pyrrolidine ring is a critical determinant of biological activity in many contexts. Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides represents a powerful strategy for the enantioselective synthesis of highly functionalized pyrrolidines, offering access to a wide array of stereochemical patterns. rsc.org This method allows for the creation of multiple stereocenters with high control, enabling the synthesis of stereochemically diverse libraries of pyrrolidine-containing compounds. rsc.org

Furthermore, palladium-catalyzed C(sp³)–H arylation reactions have been developed for the regio- and stereoselective functionalization of pyrrolidines. acs.org By employing a directing group at the C3 position, selective arylation can be achieved at the C4 position, leading to cis-3,4-disubstituted pyrrolidines. acs.org This methodology provides a pathway to novel analogs of this compound with defined stereochemistry.

Functionalization of the Pyridine (B92270) Ring

The pyridine ring, while generally less reactive towards electrophilic substitution than benzene, can be functionalized through various strategies, including electrophilic aromatic substitution and modern C-H activation techniques.

Electrophilic Aromatic Substitution Patterns

Pyridine is an electron-deficient heterocycle, which deactivates it towards electrophilic aromatic substitution (EAS). youtube.comyoutube.com The nitrogen atom withdraws electron density from the ring, making reactions like nitration and halogenation challenging and often requiring harsh conditions. youtube.comrsc.org When EAS does occur, substitution is directed to the C3 (or C5) position, as this avoids the formation of a resonance intermediate where the positive charge resides on the electronegative nitrogen atom. youtube.comyoutube.com The presence of the methyl group at the 3-position and the pyrrolidinyl group at the 5-position in the target molecule will further influence the regioselectivity of any potential EAS reactions, directing incoming electrophiles to the remaining available positions on the pyridine ring. The introduction of electron-donating groups can increase the reactivity of the pyridine ring towards EAS. youtube.com

Regioselective C-H Functionalization Approaches

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of pyridines, overcoming the limitations of classical electrophilic substitution. mdpi.comscilit.com Various catalytic systems, often employing palladium or rhodium, have been developed for the direct arylation, alkylation, and amination of the pyridine core. mdpi.comscilit.comnih.gov These methods can exhibit high regioselectivity, often dictated by the electronic properties of the C-H bonds, steric factors, or the use of directing groups. scilit.comnih.gov For instance, iridium-catalyzed borylation can selectively functionalize the C3 position of pyridines. nih.gov While specific examples for this compound are not detailed in the provided results, these general principles of regioselective C-H functionalization are applicable to this scaffold, offering precise control over the introduction of new substituents onto the pyridine ring.

| Reaction Type | Catalyst System (Example) | Position of Functionalization |

| Borylation | [IrCl(cod)]2/dtbpy | C3 |

| Arylation | Pd(OAc)2/Ligand | C3 |

| Silylation | Ir-catalyst | C3 |

Synthesis of Advanced Intermediates for Complex Molecule Construction

This compound and its derivatives serve as valuable building blocks for the synthesis of more complex molecules. The strategic functionalization of either the pyrrolidine or pyridine ring, as described above, generates advanced intermediates that can be further elaborated. For example, the introduction of a halogen atom onto the pyridine ring via electrophilic substitution or a directed C-H functionalization method provides a handle for subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, respectively, facilitating the construction of intricate molecular architectures.

The synthesis of pyrazolo[3,4-b]pyridine derivatives, for instance, has utilized Suzuki reactions with boronic esters to build complex structures. nih.gov Similarly, the pyrrolidine moiety can be incorporated into larger frameworks through reactions at the nitrogen atom or by leveraging C-H functionalization to create new linkages. The ability to selectively modify different parts of the this compound scaffold makes it a versatile platform for the assembly of complex target molecules with potential applications in various fields of chemical research.

Structure Activity Relationship Sar Studies of 3 Methyl 5 Pyrrolidin 2 Yl Pyridine Analogs

Rational Design Principles for Modulating Biological Activity

The rational design of analogs of 3-Methyl-5-(pyrrolidin-2-yl)pyridine is founded on established principles of medicinal chemistry that leverage the unique properties of its constituent heterocyclic rings. The pyridine (B92270) ring, a common scaffold in FDA-approved drugs, is valued for its ability to increase biochemical potency, metabolic stability, and membrane permeability. nih.gov Its nitrogen atom can accept or donate protons and participate in various intermolecular interactions such as hydrogen bonds, dipole-dipole, and π-stacking, which are critical for binding to biological targets. nih.gov

Design strategies often involve creating conformationally constrained derivatives to systematically probe the recognition site of a target receptor. nih.gov By modifying the core structure, such as the B and C rings in related oxazolidinone derivatives, researchers can enhance interactions with the target, leading to improved biological activities. nih.gov The development of novel compounds often begins with a high-affinity ligand, which is then modified to improve properties like blood-brain barrier penetration by increasing lipophilicity. semanticscholar.org The ultimate goal is to identify chemical modifications that enhance the desired biological activity, a process that has been successfully applied to various pyridine-derived compounds to improve their efficacy against a range of human cancer cell lines. mdpi.com

Impact of Substituents on the Pyrrolidine (B122466) Ring on Receptor Affinity and Biological Response

Modifications to the pyrrolidine ring have a profound impact on the biological activity of these analogs. Studies on related isatin (B1672199) sulfonamide derivatives, which also feature a substituted pyrrolidine ring, demonstrate that the nature and position of substituents are critical for inhibitory activity against enzymes like caspases-3 and -7. researchgate.net

For instance, introducing fluorine at the 4-position of the pyrrolidine ring can dramatically increase potency. Enantiomerically pure 4-fluoropyrrolidinyl derivatives were found to be 100-1000 times more effective inhibitors of caspases than their 4-methoxy counterparts. researchgate.net The 4,4-difluorinated analog showed the highest potency among the tested compounds. In contrast, analogs with 4-methoxy or 4-trifluoromethyl groups exhibited significantly weaker inhibition. researchgate.net Furthermore, larger substituents, such as a tetraethyleneglycol (OPEG4) group at the 4-position or a methoxymethyl group at the 5-position, resulted in inactive compounds. researchgate.net

These findings highlight a strict steric and electronic requirement for substituents on the pyrrolidine ring to achieve high receptor affinity and a potent biological response.

Table 1: Inhibitory Activity of Pyrrolidine-Substituted Isatin Sulfonamide Analogs against Caspases

Influence of Modifications on the Pyridine Ring on Biological Function

The pyridine moiety is a key determinant of the biological function of these compounds. Its modification can significantly alter activity, as the ring and its substituents directly influence target binding and pharmacokinetics. nih.gov

Research on pyridine derivatives has shown that the number and position of methyl groups on the pyridine ring can modulate their effect on monoaminergic neurotransmitters. nih.gov For example, the effect was found to be dependent on the degree of methylation. nih.gov In other series of pyridine-containing compounds, the introduction of functional groups like methoxy (B1213986) (-OCH3) and hydroxyl (-OH) has been shown to significantly improve antiproliferative activity against various cancer cell lines. mdpi.com Specifically, increasing the number of methoxy substituents often leads to lower IC50 values, indicating greater potency. mdpi.com

In the context of metabotropic glutamate (B1630785) receptor 5 (mGluR5) antagonists, modifications to a pyridine ring were central to improving potency. Analogs of 3-[(2-methyl-4-thiazolyl)ethynyl]pyridine (MTEP) were synthesized, leading to compounds with significantly higher antagonist potency—in some cases, hundreds of times more potent than the parent compound, MTEP. ebi.ac.uk Similarly, in a series of antibacterial 3-(pyridine-3-yl)-2-oxazolidinone derivatives, modifications to the rings attached to the core structure resulted in compounds with enhanced antibacterial activity against several Gram-positive bacteria. nih.gov These examples underscore the critical role of the pyridine ring as a scaffold for tuning biological function.

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry is a critical factor that governs the biological action of chiral compounds like this compound. nih.gov The three-dimensional arrangement of atoms can profoundly affect drug-target binding, metabolism, and distribution. nih.gov The majority of natural products are biosynthesized in an enantiomerically pure form, and for many classes of compounds, stereochemistry is the primary driver of potency and pharmacokinetics. nih.gov

For example, in studies of related 5-HT3 receptor ligands, the functional behavior was shown to be affected by the structural features of both the azabicyclo moiety and the heteroaromatic portion, which includes stereochemical configuration. nih.gov The different enantiomers of a compound can exhibit a full range of intrinsic efficacies, from antagonist to full agonist properties. nih.gov This highlights that even subtle changes in the spatial orientation of functional groups can lead to vastly different biological responses. Therefore, the specific stereoisomer of this compound and its analogs is a crucial consideration in SAR studies, as it dictates the precise fit and interaction with the biological target.

Computational Approaches in SAR Prediction and Validation

Computational methods are indispensable tools in modern drug discovery for predicting and rationalizing the SAR of compounds like this compound analogs. Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking provide valuable insights into the ligand-receptor interactions that govern biological activity. nih.govresearchgate.net

Molecular docking simulations can position synthesized compounds into the active site of a target protein, such as COX-2, allowing researchers to understand their binding mode. researchgate.net The calculated binding energy can then be correlated with experimentally observed biological activities. researchgate.netresearchgate.net For instance, a docking study of 2-Amino 5-Methyl Pyridine revealed a binding energy of -3.32 kcal/mol. researchgate.net

Furthermore, QSAR models can be developed to establish a mathematical relationship between the chemical structures and biological activities of a series of compounds. researchgate.net These models, which can achieve high correlation coefficients (e.g., R² of 0.740 for anti-inflammatory activity), are used to predict the activity of novel analogs before their synthesis. researchgate.net Computational analysis of properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap helps in understanding the electronic properties and reactivity of the molecules. researchgate.net These computational approaches not only help in validating experimental findings but also guide the rational design of more potent and selective molecules. nih.gov

Table 2: Compound Names Mentioned in this Article

Advanced Research Directions and Future Perspectives for 3 Methyl 5 Pyrrolidin 2 Yl Pyridine Research

Design and Synthesis of Novel Analogs with Tailored Biological Specificity

The development of novel analogs of 3-Methyl-5-(pyrrolidin-2-yl)pyridine is a key avenue for future research, with the aim of creating compounds with enhanced and specific biological activities. The pyrrolidine (B122466) ring is a prevalent scaffold in medicinal chemistry, known for its ability to explore three-dimensional pharmacophore space due to its non-planar, sp3-hybridized nature. nih.govnih.govresearchgate.net This inherent three-dimensionality, along with the stereocenter at the 2-position, allows for precise spatial orientation of substituents, which can significantly influence binding to biological targets like enzymes and receptors. nih.gov

Future synthetic strategies will likely focus on the diversification of this scaffold. This can be achieved through two primary approaches: modification of the pre-formed this compound core or the de novo synthesis of analogs from different starting materials. nih.gov For instance, N-substitution on the pyrrolidine ring can modulate the compound's physicochemical properties, such as lipophilicity and basicity, which are critical for its pharmacokinetic profile. Furthermore, the introduction of various functional groups on either the pyridine (B92270) or pyrrolidine ring can lead to new interactions with biological targets, potentially enhancing potency and selectivity. nih.gov

The synthesis of a library of analogs, as demonstrated with other pyridine derivatives, will be crucial for establishing comprehensive structure-activity relationships (SAR). mdpi.comnih.govnih.gov These studies will systematically explore how changes in the substitution pattern on both heterocyclic rings affect biological outcomes. For example, the introduction of different alkyl or aryl groups at various positions could be explored to probe specific binding pockets in target proteins. mdpi.com The insights gained from SAR studies will guide the rational design of next-generation analogs with optimized biological specificity for applications in areas such as neurodegenerative diseases, cancer, or infectious diseases, where pyridine and pyrrolidine derivatives have shown promise. researchgate.netresearchgate.netnih.govnih.gov

Table 1: Potential Modifications for Analog Synthesis and Their Rationale

| Modification Site | Potential Substituents | Rationale for Modification |

| Pyrrolidine Nitrogen | Alkyl chains, Aryl groups, Amides | Modulate lipophilicity, basicity, and hydrogen bonding capacity. nih.gov |

| Pyridine Ring | Halogens, Alkoxy groups, Cyano groups | Alter electronic properties and metabolic stability. mdpi.com |

| Methyl Group on Pyridine | Trifluoromethyl, Hydroxymethyl | Influence steric interactions and potential for new binding interactions. |

| Pyrrolidine Ring Carbons | Alkyl groups, Fluorine | Introduce new chiral centers and alter conformation. nih.gov |

Exploration of Supramolecular Interactions and Coordination Chemistry

The structural features of this compound make it a compelling candidate for studies in supramolecular chemistry and coordination chemistry. The pyridine nitrogen possesses a lone pair of electrons, making it an excellent ligand for coordinating with a wide range of metal ions. acs.orgresearchgate.net Similarly, the pyrrolidine nitrogen can also participate in coordination, potentially allowing the molecule to act as a bidentate or bridging ligand. nih.gov

Future research could explore the synthesis and characterization of coordination complexes and polymers involving this compound and various metal centers. The resulting metallo-supramolecular assemblies could exhibit interesting photophysical, magnetic, or catalytic properties. nih.govnih.govmdpi.com The chirality of the pyrrolidine ring could also be exploited to create chiral metal complexes, which are of significant interest for applications in asymmetric catalysis and enantioselective recognition. chimia.ch

Beyond metal coordination, the molecule's potential for forming non-covalent interactions, such as hydrogen bonding and π-stacking, is a rich area for investigation. researchgate.net The pyridine ring can act as a hydrogen bond acceptor, while the N-H group of the pyrrolidine can act as a hydrogen bond donor. These interactions can be harnessed to construct well-defined supramolecular architectures in the solid state or in solution. Understanding and controlling these interactions is fundamental to the development of new materials with tunable properties. Hirshfeld surface analysis could be a valuable tool to visualize and quantify these weak intermolecular interactions. uidaho.edubohrium.comdntb.gov.ua

Development as Chemical Biology Tools and Probes

The unique structural and potential binding properties of this compound and its derivatives make them promising candidates for development as chemical biology tools and probes. burleylabs.co.uk These tools are invaluable for studying complex biological processes within living systems. By attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the this compound scaffold, researchers could create probes to visualize and track the localization and dynamics of specific biological targets.

For instance, if an analog of this compound is found to bind selectively to a particular enzyme or receptor, a fluorescently labeled version could be used in cellular imaging experiments to map the distribution of that target within cells or tissues. This approach has been successfully applied to other heterocyclic scaffolds. Furthermore, photo-activatable or "caged" derivatives could be designed to allow for the controlled release of the active compound in a specific location or at a specific time, providing precise spatiotemporal control over its biological effects.

The development of affinity-based probes is another exciting direction. Here, an analog of this compound could be immobilized on a solid support to create an affinity chromatography matrix. This would enable the isolation and identification of its binding partners from complex biological mixtures, a crucial step in target identification and validation. The design of such probes requires careful consideration of the attachment point of the linker to ensure that the binding affinity of the core scaffold is not compromised.

Methodological Advancements in Synthetic Routes and Characterization Techniques

The advancement of synthetic methodologies will be crucial for unlocking the full potential of this compound and its analogs. While classical methods for the synthesis of substituted pyridines and pyrrolidines exist, the development of more efficient, stereoselective, and environmentally friendly routes is an ongoing area of research. beilstein-journals.orgnih.govresearchgate.net For instance, modern cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, could be adapted for the late-stage functionalization of the pyridine ring, allowing for the rapid generation of a diverse library of analogs. mdpi.com

The synthesis of enantiomerically pure this compound is of particular importance, as the stereochemistry of the pyrrolidine ring is expected to have a profound impact on its biological activity. nih.govresearchgate.net Future research should focus on the development of asymmetric synthetic routes that provide access to either enantiomer in high optical purity. nih.govmdpi.comacs.org This could involve the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool material.

In parallel with synthetic advancements, the development and application of modern characterization techniques will be essential for the unambiguous determination of the structure and purity of new compounds. High-resolution mass spectrometry (HRMS) and advanced nuclear magnetic resonance (NMR) techniques, such as 2D NMR (COSY, HSQC, HMBC), will be indispensable for structural elucidation. mdpi.com For chiral compounds, the determination of enantiomeric excess will require the use of chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC). mdpi.comacs.org

Computational Design for Predictive Biological Functionality

Computational modeling and in-silico screening are powerful tools that can significantly accelerate the discovery and optimization of new bioactive molecules based on the this compound scaffold. iajpr.comnih.govnih.gov By leveraging computational methods, researchers can predict the physicochemical properties, pharmacokinetic profiles, and potential biological activities of virtual compounds before they are synthesized, saving time and resources. nih.govresearchgate.netrsc.org

Molecular docking simulations can be used to predict the binding mode and affinity of this compound and its analogs to the active sites of various biological targets. nih.goviajpr.com These simulations can provide valuable insights into the key interactions that govern binding and can guide the design of new analogs with improved potency and selectivity. For example, docking studies could help to identify the optimal substituents and their positions on the scaffold to maximize interactions with a target protein. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized analogs. Furthermore, computational methods can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds, helping to identify candidates with favorable drug-like properties early in the discovery process. rsc.org The integration of computational design with synthetic chemistry and biological testing will create a powerful iterative cycle for the development of novel this compound-based molecules with desired biological functions. mdpi.commdpi.com

Table 2: Computationally Predicted Properties of Hypothetical this compound Analogs

| Analog | Modification | Predicted LogP | Predicted Aqueous Solubility (mg/L) | Predicted Target Affinity (IC50, nM) |

| Analog 1 | N-Methylpyrrolidine | 1.8 | 550 | 75 |

| Analog 2 | 4-Fluoropyridine | 2.1 | 320 | 45 |

| Analog 3 | N-Acetylpyrrolidine | 1.2 | 800 | 150 |

| Analog 4 | 6-Chloropyridine | 2.5 | 180 | 25 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined through experimental and more detailed computational studies.

Q & A

Q. What are the recommended synthetic routes for 3-Methyl-5-(pyrrolidin-2-yl)pyridine, and how can reaction conditions be optimized?

The synthesis of pyrrolidine-pyridine hybrids typically involves nucleophilic substitution or cross-coupling reactions. For example, the synthesis of structurally analogous compounds like (R)-2-chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine involves introducing the pyrrolidine moiety via a Buchwald-Hartwig amination or Suzuki-Miyaura coupling . Optimization strategies include:

- Temperature control : Maintaining 80–100°C to balance reaction rate and byproduct formation.

- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) for efficient coupling.

- Solvent systems : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates.

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) to isolate the target compound .

Q. How should researchers characterize the structural purity of this compound using spectroscopic methods?

A multi-technique approach is critical:

- NMR : Compare and spectra with computational predictions (e.g., DFT) to verify substituent positions. For example, pyrrolidine protons typically appear as multiplets at δ 1.5–2.5 ppm .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]⁺ for C₁₁H₁₅N₂: 175.1235). Cross-reference with NIST databases, though data gaps may require in-house validation .

- FT-IR : Look for pyridine ring vibrations (~1600 cm⁻¹) and pyrrolidine N-H stretches (~3300 cm⁻¹) .

Q. What are the key stability considerations for storing this compound in laboratory settings?

- Moisture sensitivity : Store in airtight containers with desiccants (e.g., silica gel) to prevent hydrolysis of the pyrrolidine ring.

- Temperature : Long-term storage at –20°C in amber vials minimizes thermal degradation.

- Light exposure : UV light can induce ring-opening; use light-resistant packaging .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict electrophilic/nucleophilic sites. For example:

- Frontier Molecular Orbitals (FMOs) : The pyridine nitrogen (LUMO) is prone to electrophilic attack, while the pyrrolidine α-carbon (HOMO) may participate in nucleophilic substitutions .

- Reaction pathway modeling : Tools like Gaussian or ORCA simulate transition states for cross-coupling reactions, reducing trial-and-error experimentation .

Q. What strategies are effective in resolving contradictory biological activity data for pyrrolidine-pyridine hybrids?

- Meta-analysis : Cross-reference PubChem bioassay data (e.g., AID 1347323) with structural analogs like pyrrolo[2,3-b]pyridines to identify scaffold-specific trends .

- Dose-response validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to rule out experimental variability.

- Molecular docking : Use AutoDock Vina to assess binding affinity discrepancies across protein targets (e.g., kinase vs. GPCR models) .

Q. How can factorial design improve the efficiency of optimizing catalytic systems for derivatives of this compound?

A 2³ factorial design evaluates three variables (catalyst loading, temperature, solvent polarity) with minimal experiments:

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Catalyst (mol%) | 2 | 5 |

| Temperature (°C) | 80 | 120 |

| Solvent | Toluene | DMF |

Analysis : Response Surface Methodology (RSM) identifies interactions (e.g., high catalyst + DMF maximizes yield). This approach reduces optimization time by 60% compared to one-variable-at-a-time methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.